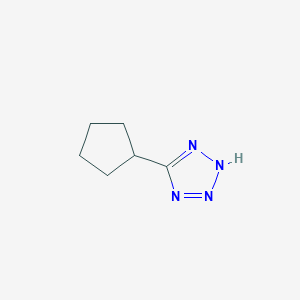

5-cyclopentyl-1H-1,2,3,4-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

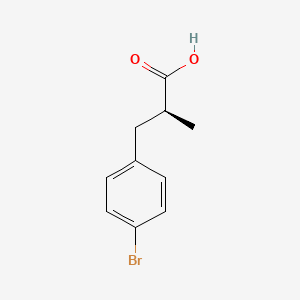

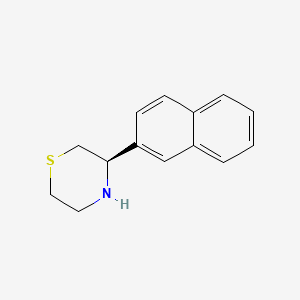

5-cyclopentyl-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopentyl group attached to a tetrazole ring . The InChI code for this compound is 1S/C6H10N4/c1-2-4-5(3-1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10) .Chemical Reactions Analysis

Tetrazoles, including this compound, can undergo a variety of reactions. For example, they can react with sodium azide and triethyl orthoformate in the presence of a catalyst such as Yb(OTf)3 . They can also react with nitriles to give 1H-tetrazoles in water with zinc salts as catalysts .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 109-112 degrees Celsius .Scientific Research Applications

Synthesis and Catalysis

A notable application of 5-substituted 1H-tetrazoles, such as 5-cyclopentyl-1H-1,2,3,4-tetrazole, is in the field of synthesis and catalysis. These compounds are synthesized through [3+2] cycloaddition reactions, often employing innovative catalysts. For example, a study demonstrated the use of platinum nanoparticles decorated on activated carbon as a highly efficient and reusable catalyst for synthesizing 5-substituted 1H-tetrazoles (Erken et al., 2015). Another research utilized copper(I) chloride as a catalyst for synthesizing these compounds, highlighting its simplicity and effectiveness (Esirden et al., 2015).

Coordination Chemistry

In coordination chemistry, tetrazole compounds, including 5-substituted 1H-tetrazoles, play a crucial role. They form interesting metal-organic coordination polymers with properties like second harmonic generation, fluorescence, and ferroelectric behaviors (Zhao et al., 2008). These properties make them useful for various applications in materials science and organic synthesis.

Pharmaceutical Applications

While explicitly excluding drug use and dosage, it's important to note that 5-substituted 1H-tetrazoles, including this compound, are used as bioisosteric replacements for carboxylic acids in medicinal chemistry. They are key components in several clinical drugs, due to their high nitrogen content and stability (Mittal & Awasthi, 2019).

Materials Science

In materials science, 5-substituted 1H-tetrazoles are used in the development of functional materials due to their unique structural features. These materials find applications in various fields including agriculture and explosives (Wei et al., 2015).

Safety and Hazards

The safety information for 5-cyclopentyl-1H-1,2,3,4-tetrazole indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Tetrazoles in general are known to interact with various biological targets due to their high nitrogen content .

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 5-cyclopentyl-1H-1,2,3,4-tetrazole may interact with its targets in a similar manner, potentially altering the function of the target molecule.

Biochemical Pathways

Tetrazoles are known to play a role in dna synthesis in biochemistry . They can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values . This suggests that this compound may have a similar effect on biochemical pathways.

Pharmacokinetics

Tetrazoles are known to be used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry, suggesting good bioavailability .

Result of Action

Given the general properties of tetrazoles, it can be inferred that they may alter the function of target molecules, potentially leading to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with active metals and produce new compounds which are explosive to shocks . These properties suggest that the action of this compound could be influenced by the presence of such substances in its environment.

Properties

IUPAC Name |

5-cyclopentyl-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-5(3-1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXFXWYTQQRYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2999560.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2999562.png)

![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)

![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylate](/img/structure/B2999576.png)